molecular formula C13H18ClN3O5S B2905897 ((4-Chloro-2-nitrophenyl)sulfonyl)(3-morpholin-4-ylpropyl)amine CAS No. 1024287-70-4

((4-Chloro-2-nitrophenyl)sulfonyl)(3-morpholin-4-ylpropyl)amine

Cat. No.: B2905897
CAS No.: 1024287-70-4
M. Wt: 363.81
InChI Key: GZLJNYUZQBLKSQ-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)(3-morpholin-4-ylpropyl)amine is a sulfonamide derivative featuring a 4-chloro-2-nitrophenyl group attached to a sulfonyl moiety, which is further linked to a 3-morpholin-4-ylpropylamine chain. The compound’s structure combines electron-withdrawing substituents (chloro and nitro groups) with a morpholine ring, a polar heterocycle known to enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

4-chloro-N-(3-morpholin-4-ylpropyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O5S/c14-11-2-3-13(12(10-11)17(18)19)23(20,21)15-4-1-5-16-6-8-22-9-7-16/h2-3,10,15H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLJNYUZQBLKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((4-Chloro-2-nitrophenyl)sulfonyl)(3-morpholin-4-ylpropyl)amine , also known as ZQB28770, is a synthetic organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a sulfonamide linkage and a morpholine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C13H18ClN3O5S
  • Molecular Weight : 363.82 g/mol
  • CAS Number : [Not specified in the provided data]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to ((4-Chloro-2-nitrophenyl)sulfonyl)(3-morpholin-4-ylpropyl)amine. A relevant study evaluated various nitroaniline derivatives against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The results indicated that certain derivatives exhibited submicromolar activity against these pathogens, suggesting that the structural features of nitroanilines can enhance antibacterial efficacy .

Cytotoxicity

The cytotoxic profile of ((4-Chloro-2-nitrophenyl)sulfonyl)(3-morpholin-4-ylpropyl)amine has been assessed in various cancer cell lines. Compounds with similar structures have shown considerable cytotoxic effects, particularly against cancerous cells while maintaining lower toxicity towards normal mammalian cells. This selective toxicity is crucial for developing anticancer agents with minimal side effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates such as nitroso and hydroxylamine derivatives, which may interact with cellular macromolecules, including DNA, leading to cytotoxic effects .
  • Sulfonamide Functionality : The sulfonamide group may enhance the compound's ability to inhibit bacterial enzymes or disrupt metabolic pathways critical for bacterial survival.

Study 1: Antibacterial Efficacy

In a comparative study on antimicrobial agents, compounds structurally related to ((4-Chloro-2-nitrophenyl)sulfonyl)(3-morpholin-4-ylpropyl)amine were tested against various gram-positive bacteria. The findings demonstrated that these compounds showed comparable efficacy to established antibiotics like ampicillin and rifampicin, particularly against resistant strains of bacteria .

Study 2: Cytotoxicity Assessment

A separate investigation into the cytotoxic effects of similar nitroaniline derivatives revealed that while they effectively inhibited cancer cell proliferation, they exhibited minimal toxicity towards primary mammalian cell lines. This selectivity is promising for therapeutic applications where targeting cancer cells while sparing healthy tissue is essential .

Summary of Findings

Property Observation
Antimicrobial ActivityEffective against MRSA and other gram-positive bacteria
CytotoxicitySelective towards cancer cells with low toxicity to normal cells
MechanismInvolves reduction of nitro groups and sulfonamide interactions

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key structural features and properties of ((4-Chloro-2-nitrophenyl)sulfonyl)(3-morpholin-4-ylpropyl)amine with similar compounds:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Applications
((4-Chloro-2-nitrophenyl)sulfonyl)(3-morpholin-4-ylpropyl)amine (Target) 4-Chloro-2-nitrophenyl sulfonyl, 3-morpholin-4-ylpropylamine ~380–400 (estimated) Expected high polarity due to sulfonyl and morpholine groups; nitro group may enhance reactivity .
(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine 2-Chlorobenzyl, morpholinylpropylamine 268.78 Simpler structure; lacks sulfonyl and nitro groups; used in lab synthesis .
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine Benzenesulfonyl, 2-chlorophenyl, oxazole, morpholinylpropylamine ~470–490 (estimated) Sulfonyl group likely enhances hydrogen bonding; oxazole core may influence biological activity .
(4-Allyloxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine Allyloxy, methoxy benzyl, morpholinylpropylamine 320.43 Electron-donating substituents (methoxy) contrast with nitro; potential for varied solubility .

Structural and Electronic Analysis

Substituent Effects

  • Nitro and Chloro Groups : The 4-chloro-2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may increase the electrophilicity of the sulfonyl group compared to analogs with only chloro (e.g., ) or methoxy substituents (e.g., ). This could enhance reactivity in nucleophilic substitution or hydrogen-bonding interactions .
  • However, the propyl linker may introduce steric hindrance compared to shorter chains.

Hydrogen Bonding and Solubility

  • In contrast, the benzyl-morpholine analog lacks this capability, relying solely on the morpholine’s polarity for solubility.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing ((4-Chloro-2-nitrophenyl)sulfonyl)(3-morpholin-4-ylpropyl)amine, and how do reaction conditions impact yield?

  • Synthesis Steps :

Intermediate Preparation : React 4-chloro-2-nitrobenzenesulfonyl chloride with (3-morpholin-4-ylpropyl)amine under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous solvents like dichloromethane or toluene .

Purification : Use column chromatography or recrystallization to isolate the product.

  • Critical Conditions :

  • Temperature : Maintain 0–25°C to minimize side reactions (e.g., sulfonamide hydrolysis).
  • Solvent : Polar aprotic solvents enhance nucleophilic substitution efficiency.
  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine prevents over-sulfonylation .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • 1H/13C NMR : Key peaks include:

  • Morpholine protons : δ 3.30–3.90 ppm (multiplet, N(CH₂)₂ and O(CH₂)₂) .
  • Aromatic protons : δ 7.50–8.50 ppm (split peaks for chloro-nitro-substituted phenyl) .
    • IR Spectroscopy : Confirm sulfonyl (SO₂) stretches at 1150–1350 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹ .
    • Mass Spectrometry : ESI-HRMS provides accurate molecular weight verification (e.g., [M+H]⁺ or [M+2H]²⁺ ions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Design :

  • Substitution Patterns : Replace chloro/nitro groups with bromo, fluoro, or methyl to assess electronic effects .
  • Morpholine Modification : Test piperidine or thiomorpholine derivatives to evaluate steric/electronic contributions .
    • Biological Assays :
  • Binding Affinity : Use radiolabeled ligands (e.g., ¹²⁵I-sauvagine) in competitive binding assays for target validation .
  • Functional Activity : Measure cAMP inhibition or calcium flux in CRF1 receptor-expressing cell lines .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite for binding mode prediction.
  • Targets : CRF1 receptor (PDB: 4K5Y) or enzymes with sulfonamide-binding pockets .
    • MD Simulations :
  • Parameters : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability .
    • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism .

Methodological Challenges & Data Analysis

Q. How should researchers address discrepancies in spectral data during characterization?

  • Case Study : If NMR shows unexpected splitting in morpholine protons:

  • Check Solvent Effects : Deuterated solvents (DMSO-d₆ vs. CDCl₃) can alter peak splitting .
  • Dynamic Effects : Rotamers in the sulfonamide group may cause peak broadening; use variable-temperature NMR .
    • Quantitative Analysis : Compare experimental vs. calculated IR/NMR spectra using software like ACD/Labs .

Q. What strategies optimize in vivo efficacy while minimizing toxicity?

  • Pharmacokinetic Profiling :

  • Bioavailability : Oral administration in rodents with plasma LC-MS/MS monitoring (ED₅₀ ~1.3 mg/kg) .
  • Brain Penetration : Measure CSF-to-plasma ratio; morpholine derivatives often enhance blood-brain barrier penetration .
    • Toxicity Screens :
  • hERG Assay : Patch-clamp testing for cardiac risk .
  • CYP Inhibition : Microsomal assays to predict drug-drug interactions .

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